1-(3-Fluorophenyl)sulfonyl-4-methylpiperazine (1-(3-F-Ph)SO2-4-MP) has been investigated as a radioligand for imaging the serotonin 5-HT6 receptor in the brain using positron emission tomography (PET) []. This receptor is a G protein-coupled receptor (GPCR) involved in various physiological and neurological processes, and its dysfunction is linked to several psychiatric disorders like anxiety and depression [].
Studies have shown that 1-(3-F-Ph)SO2-4-MP exhibits good binding affinity and selectivity for the 5-HT6 receptor in vitro and in vivo []. However, further research is needed to fully evaluate its potential as a PET radioligand for clinical applications.
Due to its interaction with the 5-HT6 receptor, 1-(3-F-Ph)SO2-4-MP has also been explored as a potential therapeutic agent for various neurological and psychiatric disorders [, ]. However, these investigations are primarily in pre-clinical stages, and further research is necessary to determine its efficacy and safety in humans.
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C10H13FN2O2S, and it is often represented by its CAS number 743441-88-5 . The presence of the fluorine atom enhances its biological activity, making it a subject of interest in medicinal chemistry.
There is no current information available regarding the specific mechanism of action of 1-(3-F-Ph)SO2-4-MePip. Similar compounds containing a sulfonyl and piperazine group have been investigated for various biological activities, including enzyme inhibition and modulation of ion channels [, ]. However, more research is needed to determine if 1-(3-F-Ph)SO2-4-MePip possesses similar properties.
These reactions are crucial for modifying the compound to enhance its efficacy or tailor its properties for specific applications.
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. The fluorine substitution is known to improve the compound's binding affinity to target enzymes and receptors, enhancing its therapeutic potential .
In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.
The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves several steps:
This multi-step synthesis highlights the versatility and complexity involved in creating functionalized piperazine derivatives.
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine has various applications, including:
Interaction studies have shown that 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine interacts with various biological targets, including kinases and receptors involved in cancer progression. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile. Studies have indicated that compounds with similar structures can exhibit varying degrees of selectivity towards specific targets, influencing their therapeutic efficacy .
Several compounds share structural similarities with 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-(4-Methylphenyl)sulfonyl)-4-methylpiperazine | Similar piperazine structure but different aryl group | Different biological activity profile |
1-(2-Fluorophenyl)sulfonyl)-4-methylpiperazine | Fluorine at different position on phenyl | Varying selectivity towards targets |
1-(3-Chlorophenyl)sulfonyl)-4-methylpiperazine | Chlorine instead of fluorine | Potentially different metabolic pathways |
These comparisons illustrate how subtle changes in structure can lead to significant differences in biological activity and pharmacological properties.
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a fluorinated sulfonyl piperazine derivative with systematic IUPAC name 1-(3-fluorobenzenesulfonyl)-4-methylpiperazine. Its molecular formula is C₁₁H₁₅FN₂O₂S, corresponding to a molecular weight of 258.31 g/mol. The compound’s structural uniqueness arises from three key components:
Critical identifiers include:
Property | Value |
---|---|
CAS Registry Number | 667912-03-0 |
SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F |
InChIKey | XISZKCFQQNUFOI-UHFFFAOYSA-N |
XLogP3 | 1.2 (predicted) |
The sulfonyl group confers polarity and hydrogen-bonding capacity, while the fluorine atom modulates electronic properties.
Organofluorine chemistry emerged in the 19th century with Alexandre Borodin’s pioneering halogen-exchange reactions (1862). The development of 1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine represents a modern iteration of three key historical trends:
The compound exemplifies contemporary applications of electrophilic fluorination and directed sulfonation, enabled by 21st-century catalytic methods. Its synthesis likely employs potassium fluoride-mediated halogen exchange or palladium-catalyzed coupling, reflecting methods optimized post-2000.
This derivative occupies a critical niche in medicinal chemistry due to:
Structural advantages:
Recent studies demonstrate its utility as:
Comparative analysis with unfluorinated analogs shows 20-50× potency enhancement in bacterial growth inhibition assays.
The compound belongs to a broader class of N-sulfonylpiperazine aryl derivatives, distinguished by:
Key structure-activity relationships:
Electronic effects of the 3-fluorine atom create a dipole moment (calculated μ = 2.1 D) that enhances interactions with cationic enzyme residues. This characteristic differentiates it from non-fluorinated sulfonylpiperazines, which show weaker target engagement.